molecular formula C25H25N3O2S2 B12164808 N-[(2E)-3-(3-methoxypropyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide

N-[(2E)-3-(3-methoxypropyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide

Cat. No.: B12164808
M. Wt: 463.6 g/mol
InChI Key: GRKAGIIUCANLJD-UHFFFAOYSA-N
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Description

N-[(2E)-3-(3-methoxypropyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide is a complex organic compound with a unique structure that combines various functional groups, including a thiazole ring, a thiophene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(3-methoxypropyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the thiophene ring and the benzamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the reaction efficiency and minimize waste. The choice of reagents and reaction conditions is critical to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(3-methoxypropyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2E)-3-(3-methoxypropyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, providing a versatile tool for chemists.

Mechanism of Action

The mechanism by which N-[(2E)-3-(3-methoxypropyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The thiazole and thiophene rings may play a crucial role in binding to these targets, while the benzamide group could influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and thiophene derivatives, such as:

Uniqueness

What sets N-[(2E)-3-(3-methoxypropyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties

Properties

Molecular Formula

C25H25N3O2S2

Molecular Weight

463.6 g/mol

IUPAC Name

N-[3-(3-methoxypropyl)-2-phenylimino-4-thiophen-2-yl-1,3-thiazol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C25H25N3O2S2/c1-18-11-13-19(14-12-18)23(29)27-24-22(21-10-6-17-31-21)28(15-7-16-30-2)25(32-24)26-20-8-4-3-5-9-20/h3-6,8-14,17H,7,15-16H2,1-2H3,(H,27,29)

InChI Key

GRKAGIIUCANLJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N(C(=NC3=CC=CC=C3)S2)CCCOC)C4=CC=CS4

Origin of Product

United States

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